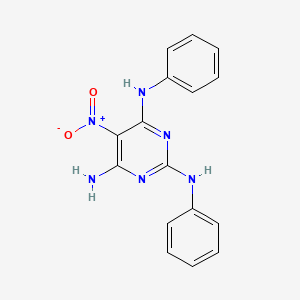

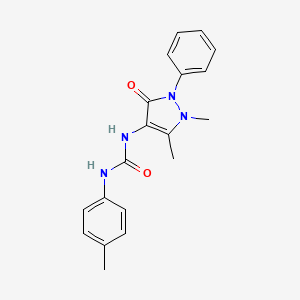

![molecular formula C10H11FO3 B2725820 Propanoic acid, 2-[(4-fluorophenyl)methoxy]- CAS No. 220000-23-7](/img/structure/B2725820.png)

Propanoic acid, 2-[(4-fluorophenyl)methoxy]-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

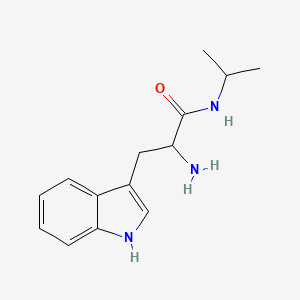

Novel Fluorophore for Biomedical Analysis

A study by Hirano et al. (2004) introduced a novel stable fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore exhibited remarkable stability and was utilized as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in biomedical analysis due to its strong and pH-insensitive fluorescence characteristics Hirano et al., 2004.

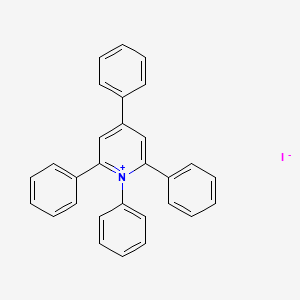

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) explored the utility of 2-fluoro-3-methoxyacrylic acid and its acyl chloride for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This study highlighted the versatility of 2-fluoroacrylic building blocks in the efficient synthesis of fluorinated heterocyclic compounds, showcasing their potential in diverse chemical synthesis applications Shi et al., 1996.

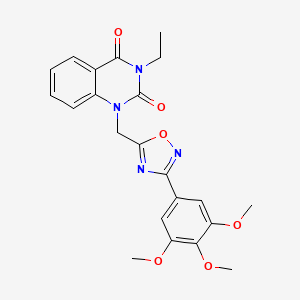

High-Performance Liquid Chromatographic Analysis

Gatti et al. (1990) investigated the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This compound selectively and rapidly reacted with thiols to give fluorescent adducts, showcasing its utility in the analytical determination of thiols in pharmaceutical formulations Gatti et al., 1990.

Quantum Mechanical and Spectroscopic Studies

Sakthivel et al. (2018) conducted experimental and theoretical studies on the optimized geometrical structure, electronic, and vibrational characteristics of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. Their comprehensive analysis included FT-IR, FT-Raman spectra, and various quantum chemical calculations, providing deep insights into the molecular structure and properties of this compound, indicating its potential for detailed scientific studies Sakthivel et al., 2018.

Fluorescence Quenching Studies

Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols by steady-state fluorescence measurements. This study provided valuable insights into the quenching mechanisms and the potential of these compounds in bioanalytical applications Geethanjali et al., 2015.

Wirkmechanismus

Target of Action

2-[(4-fluorophenyl)methoxy]propanoic acid is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) . The FFA4 receptor is a primary target of this compound .

Mode of Action

The compound interacts with the FFA4 receptor, triggering a series of intracellular events

Result of Action

Given its role as an agonist of the FFA4 receptor, it is likely to have effects on cellular processes regulated by this receptor .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUQTVFOZOMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)